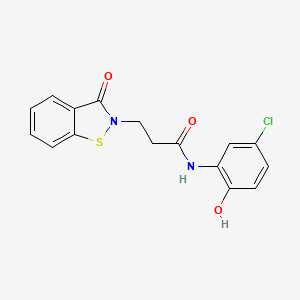

N-(5-chloro-2-hydroxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Description

N-(5-Chloro-2-hydroxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a synthetic organic compound featuring a hybrid structure combining a 5-chloro-2-hydroxyphenyl group and a 1,2-benzothiazol-3-one moiety linked via a propanamide bridge. The benzothiazole core is known for its pharmacological relevance, particularly in anti-inflammatory and anticancer applications, while the chloro-hydroxyphenyl group may enhance bioavailability and target specificity through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula |

C16H13ClN2O3S |

|---|---|

Molecular Weight |

348.8 g/mol |

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |

InChI |

InChI=1S/C16H13ClN2O3S/c17-10-5-6-13(20)12(9-10)18-15(21)7-8-19-16(22)11-3-1-2-4-14(11)23-19/h1-6,9,20H,7-8H2,(H,18,21) |

InChI Key |

XIUPFLALIJWQGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide, also known by its CAS number 1219572-59-4, is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including antimicrobial efficacy, cytotoxicity against cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 348.8 g/mol. Its structure features a chloro-substituted phenolic group and a benzothiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against Gram-positive bacteria and pathogenic fungi. For instance:

- Study Findings : A study published in 2023 demonstrated that derivatives of similar compounds exhibited promising antimicrobial activity against multidrug-resistant strains such as Staphylococcus aureus and Clostridioides difficile . These findings suggest that compounds with structural similarities to this compound could also possess significant antimicrobial properties.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were reported as low as 16 µg/mL against resistant Candida auris isolates . This indicates a potential for developing new antimicrobial agents based on the compound's structure.

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Cytotoxicity Studies : Research has shown that derivatives containing similar functional groups exhibit elevated cytotoxic activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) . The presence of specific substituents on the benzothiazole ring significantly enhances this activity.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(5-chloro-2-hydroxyphenyl)-... | A549 | TBD | |

| 5-Fluorobenzimidazole derivative | A549 | TBD | |

| Hydrazone with thien-2-yl fragment | Methicillin-resistant S. aureus | TBD |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of bacterial cell walls, leading to cell lysis.

- Interference with DNA/RNA Synthesis : Some derivatives may inhibit nucleic acid synthesis, which is critical for bacterial growth and proliferation.

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs described in the evidence, focusing on substituent effects, reactivity, and bioactivity. Below is a detailed analysis:

Functional Group Analogues

- Hydroxamic Acid Derivatives (Compounds 6–10, ): These compounds, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8), share the chlorophenyl group and amide backbone with the target compound. However, the benzothiazole moiety in the target compound replaces the cyclohexane or cyclopentane groups in these analogs.

- Triazole Derivatives (Compound 2, ): The triazole-containing compound ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) shares a heterocyclic core but lacks the benzothiazole and chloro-hydroxyphenyl groups. Triazoles are known for antimicrobial activity, whereas benzothiazoles often show superior anticancer efficacy due to their ability to intercalate DNA or inhibit kinases .

Substituent Effects

- Chlorophenyl vs. Hydroxyphenyl Groups: The 5-chloro-2-hydroxyphenyl group in the target compound provides dual functionality: the chloro substituent enhances lipophilicity (critical for membrane penetration), while the hydroxyl group enables hydrogen bonding.

Benzothiazole vs. Furan or Piperidine Moieties (–6):

Benzothiazole derivatives (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) exhibit higher metabolic stability compared to furan or piperidine-based compounds due to their rigid aromatic structure, which resists enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.